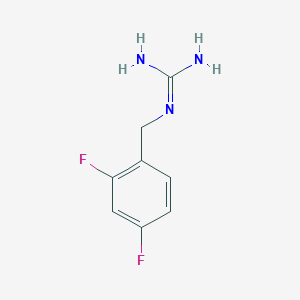
N-(2,4-difluorobenzyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,4-difluorobenzyl)guanidine” is a guanidine derivative. Guanidine is a strong base that is used in the production of plastics and explosives . It is a colorless solid that dissolves in polar solvents . The guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions .
Synthesis Analysis
A sequential one-pot approach towards N, N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines . An operationally simple and rapid copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines involving cyanamides, arylboronic acids, and amines is performed in the presence of K2CO3, a catalytic amount of CuCl2·2H2O, bipyridine, and oxygen (1 atm) .Molecular Structure Analysis
The molecular formula of “N-(2,4-difluorobenzyl)guanidine” is C8H9F2N3 . Its average mass is 185.174 Da and its monoisotopic mass is 185.076447 Da .Chemical Reactions Analysis
The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides . Other methods utilize thioureas (usually bearing electron-withdrawing substituents) in conjunction with thiophilic metal salts, Mukaiyama’s reagent, coupling reagents, or other activating agents . S-Oxidized thiourea derivatives and guanylating agents (such as S-methylisothioureas, pyrazole-1-carboximidamide and its derivatives, or triflyl guanidines) are also commonly employed .Physical And Chemical Properties Analysis
A physical property is a characteristic of a substance that can be observed or measured without changing the identity of the substance. Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .Applications De Recherche Scientifique
Nuclear Medicine Applications
Guanidine derivatives, such as Iobenguane or meta-iodobenzylguanidine (mIBG), are utilized in nuclear medicine for the diagnosis and treatment of neuroendocrine tumors. These tumors originate from the neural crest, which forms the sympathetic nervous system. mIBG, labeled with radioisotopes like 131I, serves as a metabolic agent for targeting these tumors due to its structural analogy to noradrenaline, acting as a "false" neurotransmitter and allowing for the selective accumulation in neuroendocrine cells (Giammarile et al., 2008).
Diagnostic Imaging and Therapy
Radiolabeled guanidines, including mIBG, have been developed as both diagnostic imaging agents and radiotherapeutics. New automated methods for radiolabeling guanidines with carbon-11 have expanded the potential for cardiac PET imaging, demonstrating broad substrate scope and compatibility with modern automated radiochemistry synthesis platforms. This advancement facilitates the real-time assessment of cardiac sympathetic neuronal function, offering insights into various cardiac conditions (Zhao et al., 2020).
Coordination Chemistry and Catalysis
Guanidines serve as versatile ligands in coordination chemistry, supporting the development and application of neutral, N-based donor ligands. Their ability to coordinate metals across the periodic table has been harnessed in catalytic processes, including olefin polymerization and alkyne metathesis. The structural diversity and sophisticated substitution around the guanidine framework have been tailored to address specific challenges across various chemistry fields (Coles, 2006).
Material Science
The chemical properties of guanidine compounds, such as their reactivity with alkylating agents, have implications in material science. For instance, NBP (4-(4-Nitrobenzyl)pyridine) derivatives, which share reactivity similarities with guanine in DNA, have been utilized in the toxicological screening of pharmaceutical compounds and the detection of chemical warfare agents. Innovations in this area include the development of NBP derivatives with enhanced water solubility and reactive oxygen sites, enabling the creation of real-time solid-state sensors for detecting alkylating agents without the need for additional reagents (Provencher & Love, 2015).
Mécanisme D'action
Safety and Hazards
Guanidine hydrochloride is harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation . It may form combustible dust concentrations in air . It is recommended to avoid breathing dust, wash skin thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Orientations Futures
In recent years, novel N1,N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing two guanidine moieties were synthesized and pharmacologically profiled . The most potent NHE-1 inhibitor also possesses antiplatelet and intraocular-pressure-reducing activity . Hence, we considered quinazoline derivative as a potential agent for suppression of cytokine-mediated inflammatory response and acute lung injury .
Propriétés
IUPAC Name |
2-[(2,4-difluorophenyl)methyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3/c9-6-2-1-5(7(10)3-6)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDIOOTYQXGKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2857849.png)
![N-[[2-(Trifluoromethylsulfanyl)phenyl]methyl]prop-2-enamide](/img/structure/B2857850.png)

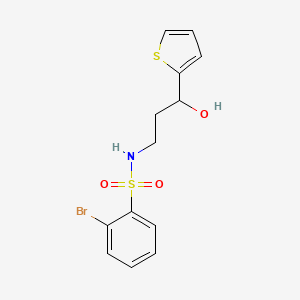
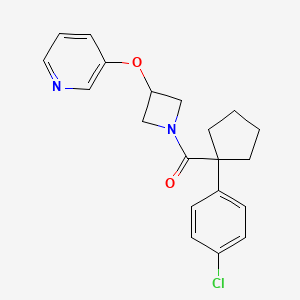
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2857855.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea](/img/structure/B2857857.png)
![1-(2-chlorobenzyl)-3-(3,4-dimethylphenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2857859.png)
![Methyl 6-isopropyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2857862.png)
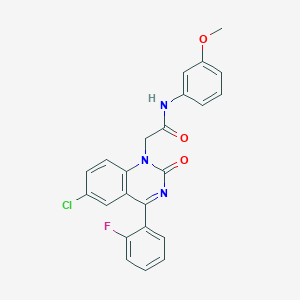
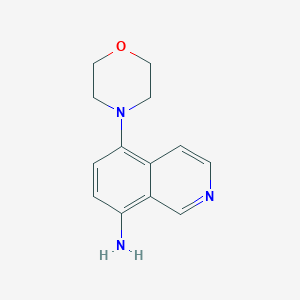
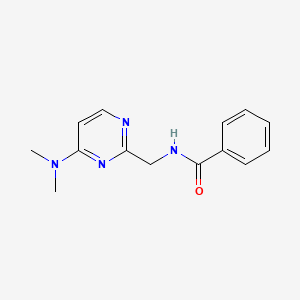
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one](/img/structure/B2857870.png)
![Ethyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2857871.png)